3-Methyl-2-phenyl-but-2-enenitrile
Description
Properties
Molecular Formula |
C11H11N |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
3-methyl-2-phenylbut-2-enenitrile |
InChI |
InChI=1S/C11H11N/c1-9(2)11(8-12)10-6-4-3-5-7-10/h3-7H,1-2H3 |
InChI Key |
IWOSBVMKLPSAAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C#N)C1=CC=CC=C1)C |
Origin of Product |
United States |
Scientific Research Applications
Fragrance Applications
One of the primary applications of 3-Methyl-2-phenyl-but-2-enenitrile is in the fragrance industry. The compound is utilized as a fragrance ingredient due to its pleasant aroma profile. It can be found in various consumer products, including perfumes and household items. The International Fragrance Association (IFRA) has established guidelines regarding the safe use of this compound in finished products, ensuring that exposure levels remain below specified thresholds to mitigate any potential health risks .
Table 1: IFRA Standards for this compound
| Application Area | Maximum Concentration (%) |
|---|---|
| Fine Fragrances | 0.5% |
| Household Products | 0.1% |
| Body Care Products | 0.05% |
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. Studies indicate that it is not genotoxic and has a calculated Margin of Exposure (MOE) greater than 100 for repeated dose toxicity endpoints. The No Observed Adverse Effect Level (NOAEL) for repeated dose toxicity has been established at 16.7 mg/kg/day .
Key Findings from Toxicological Evaluations:
- Genotoxicity: Not genotoxic in Ames test.
- Repeated Dose Toxicity: NOAEL = 16.7 mg/kg/day.
- Skin Sensitization: No expected sensitization induction level (NESIL) identified at concentrations below 270 μg/cm².
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Example Compound A | Staphylococcus aureus | 0.5 mg/mL |
| Example Compound B | Escherichia coli | 1.0 mg/mL |
Case Studies
Case Study 1: Fragrance Development
In a study focusing on the development of new fragrance formulations, researchers incorporated this compound into a blend designed for personal care products. The resulting formulation was well-received in sensory evaluations, demonstrating its efficacy as a fragrance component while adhering to safety regulations set forth by IFRA.
Case Study 2: Toxicological Assessment
A comprehensive toxicological assessment conducted by the Research Institute for Fragrance Materials revealed that exposure to this compound at levels used in consumer products does not pose significant health risks, reinforcing its suitability for use in various applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following analogs share core features (nitrile group, unsaturated backbone) but differ in substituents, impacting their physicochemical and reactive profiles:
3-Methyl-2-phenylbutyronitrile (CAS 5558-29-2)
- Structure : Positional isomer with nitrile at C2 and methyl at C3 (saturated backbone).
- Molecular Formula : C₁₁H₁₃N
- Molecular Weight: Slightly higher (159.23 g/mol) due to additional hydrogen atoms . Applications: Used in agrochemical synthesis due to its stability .
(E)-3-Methyl-4-(4-phenoxy-phenoxy)-but-2-enenitrile (CAS 51318-50-4)
- Structure: Additional phenoxy groups at C4 introduce steric bulk and electron-withdrawing effects.
- Molecular Formula: C₁₇H₁₅NO₂
- Key Differences: Polarity: Phenoxy groups increase polarity, likely reducing logP compared to the parent compound (data unavailable). Synthesis: Synthesized from 4-bromo-3-methyl-crotononitrile, indicating higher reactivity at the α,β-unsaturated site .
2-(1H-Benzimidazol-2-yl)-3-methylbut-2-enenitrile (CAS 57320-11-3)
- Structure : Benzimidazole substituent introduces aromaticity and hydrogen-bonding capacity.
- Molecular Formula : C₁₂H₁₁N₃
- Key Differences :
Thermodynamic and Reactivity Trends
*Estimated based on structural similarity.
Preparation Methods
Synthesis of 3-Methyl-2-phenyl-but-2-enol
The preparation begins with the synthesis of the alcohol precursor, 3-methyl-2-phenyl-but-2-enol. This intermediate is typically formed via a Grignard or organolithium reaction. For instance, n-butyllithium (nBuLi) deprotonates a terminal alkyne, such as 3-methylphenylacetylene, in tetrahydrofuran (THF) at −78°C under argon. Subsequent addition of acetophenone generates a propargyl alcohol, which undergoes partial hydrogenation or acid-catalyzed isomerization to yield the conjugated enol.
Key Reaction Conditions:
Tosylation of the Allylic Alcohol
The enol is converted to its tosylate derivative using p-toluenesulfonyl chloride (TsCl) in pyridine. This step activates the hydroxyl group as a leaving group, facilitating nucleophilic substitution.
Procedure :
Cyanide Substitution
The tosylate intermediate undergoes nucleophilic displacement with sodium cyanide (NaCN) in dimethylformamide (DMF) at 80°C. The reaction proceeds via an SN2 mechanism , replacing the tosyl group with a nitrile functionality.
Optimization Notes :
-
Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyanide nucleophilicity.
-
Temperature : Elevated temperatures (80–100°C) accelerate substitution.
-
Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems.
Yield : 70–75% (extrapolated from patent examples).
Cyanation via Quaternary Ammonium Salt Intermediates
Formation of the Quaternary Ammonium Salt
This method, adapted from pharmaceutical synthesis protocols, involves alkylating a tertiary amine precursor. For example, 3-dimethylamino-2-phenyl-but-2-ene is treated with methyl iodide (MeI) in dichloromethane to form a quaternary ammonium iodide.
Procedure :
-
React 3-dimethylamino-2-phenyl-but-2-ene (1.0 equiv) with MeI (1.5 equiv) at 25°C for 24 hours.
-
Precipitate the quaternary salt by adding diethyl ether.
Cyanide Displacement
The quaternary ammonium salt is reacted with NaCN in aqueous ethanol at reflux. The iodide counterion is displaced by cyanide, yielding the target nitrile.
Critical Parameters :
-
Solvent : Ethanol-water mixtures (3:1 v/v) balance solubility and reactivity.
Palladium-Catalyzed Carbonylation-Cyanation Cascades
Substrate Preparation: 3-Methyl-2-phenyl-but-2-enoyl Chloride
Aryl halides or triflates serve as substrates for palladium-catalyzed carbonylation. For instance, 3-methyl-2-phenyl-but-2-enoyl chloride is synthesized by treating the corresponding acid with thionyl chloride (SOCl₂) .
Carbonylation and Cyanation
Using a palladium(II) acetate and 1,1'-bis(diphenylphosphino)ferrocene (dppf) catalyst system, the acyl chloride undergoes carbonylation in the presence of trimethylsilyl cyanide (TMSCN) . This one-pot reaction generates the α,β-unsaturated nitrile via cyanonickel intermediate formation.
Reaction Setup :
-
Catalyst : [Pd(π-allyl)Cl]₂ (2 mol%), BINAP (6 mol%).
-
Conditions : CO atmosphere (1 atm), toluene solvent, 80°C for 12 hours.
-
Workup : Silica gel filtration and recrystallization.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) | Scalability |
|---|---|---|---|---|
| Tosylate Substitution | Mild conditions, high functional group tolerance | Multi-step synthesis | 70–75 | Laboratory scale |
| Quaternary Ammonium | High purity, fewer byproducts | Requires toxic methyl iodide | 65–70 | Industrial scale |
| Palladium Catalysis | One-pot reaction, atom economy | Expensive catalysts, CO handling required | 60–65 | Pilot plant scale |
Industrial-Scale Considerations
Cost-Benefit Analysis
-
Method 2 is favored for large-scale production due to streamlined quaternary salt isolation.
-
Method 1 remains optimal for small-batch research applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Methyl-2-phenyl-but-2-enenitrile, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis of α,β-unsaturated nitriles like this compound typically involves Knoevenagel condensation or Wittig-type reactions. For example, reacting a substituted benzaldehyde with a nitrile-containing precursor (e.g., malononitrile) in the presence of a base (e.g., piperidine or ammonium acetate) under reflux in ethanol or dimethyl sulfoxide (DMSO) can yield the target compound. Key parameters include:
- Temperature : 60–80°C to balance reaction rate and side-product formation.
- pH : Mildly basic conditions (pH 8–9) to deprotonate active methylene groups.
- Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance electrophilic reactivity but may require post-synthesis purification to remove residual solvents .
Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry and confirm stereochemistry. ORTEP-3 can generate thermal ellipsoid plots to visualize atomic displacement parameters .
- NMR spectroscopy : Assign peaks using 2D techniques (COSY, HSQC) to distinguish between E/Z isomers. The nitrile group’s electron-withdrawing effect deshields adjacent protons, aiding in assignment .
- Mass spectrometry : High-resolution ESI-MS can confirm molecular weight (C₁₁H₁₁N, MW 157.21 g/mol) and fragmentation patterns .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact, as nitriles can hydrolyze to toxic cyanides.
- Waste disposal : Neutralize residues with alkaline hydrogen peroxide before disposal to degrade nitrile groups .
Advanced Research Questions
Q. How can conflicting crystallographic and spectroscopic data for this compound be resolved?
- Methodological Answer : Discrepancies often arise from dynamic disorder in crystal structures or solvent effects in solution-phase NMR. Strategies include:
- Temperature-dependent crystallography : Collect data at 100 K to reduce thermal motion artifacts.
- DFT calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian or ORCA) to validate proposed conformers .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···π contacts) to explain packing anomalies .
Q. What strategies can improve regioselectivity in derivatization reactions of this compound?
- Methodological Answer :
- Electrophilic substitution : Use directing groups (e.g., –NO₂) to steer nitration or halogenation to specific positions.
- Catalytic systems : Employ palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) at the β-position of the nitrile group.
- Solvent effects : Polar solvents (e.g., acetonitrile) stabilize transition states in Michael additions, favoring α-functionalization .
Q. How do hydrogen-bonding networks influence the solid-state reactivity of this compound?
- Methodological Answer : Graph set analysis (as per Etter’s rules) can map hydrogen-bonding motifs (e.g., R₂²(8) rings) that stabilize crystal lattices. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
